Fluoroethyl-PE2I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

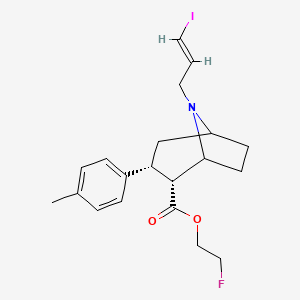

Molecular Formula |

C20H25FINO2 |

|---|---|

Molecular Weight |

457.3 g/mol |

IUPAC Name |

2-fluoroethyl (2R,3R)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16?,17-,18?,19+/m0/s1 |

InChI Key |

HOLJKTPTYVYXQS-GJUQPERFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CC3CCC([C@@H]2C(=O)OCCF)N3C/C=C/I |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fluoroethyl-PE2I

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluoroethyl-PE2I ([18F]FE-PE2I), a derivative of PE2I, is a highly selective and potent radioligand for the dopamine transporter (DAT).[1] Its favorable pharmacokinetic properties and the ability to be labeled with fluorine-18 have established it as a valuable tool in positron emission tomography (PET) for the in vivo quantification of DAT.[2][3] This is particularly relevant for the study of neurodegenerative disorders such as Parkinson's disease, where a decline in DAT density is a key pathological feature.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, pharmacokinetics, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: High-Affinity Binding to the Dopamine Transporter

The primary mechanism of action of this compound is its selective, high-affinity binding to the dopamine transporter (DAT).[1][6] The DAT is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[7][8] By binding to DAT, [18F]FE-PE2I acts as a potent inhibitor of dopamine uptake.[1][7]

In vitro studies have demonstrated that the interaction of FE-PE2I with DAT is not a simple one-step binding event. Instead, it follows a two-step mechanism involving an initial rapid complex formation followed by a slow isomerization of this complex.[2] This isomerization step is a key determinant of the ligand's in vivo kinetics.[2] The slower isomerization on-rate of [18F]FE-PE2I compared to its predecessor, [11C]PE2I, contributes to its faster in vivo kinetics and earlier peak equilibrium in DAT-rich regions.[2][6]

Quantitative Binding and Pharmacokinetic Data

The binding affinity and in vivo behavior of [18F]FE-PE2I have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| In Vitro Binding Affinity | |||

| Ki | 12 nM | Rodent Dopamine Transporter | [6] |

| In Vivo PET Imaging in Cynomolgus Monkeys | |||

| Brain Uptake (% of injected dose) | ~4-5% | Cynomolgus Monkey | [6] |

| Peak Specific Binding (Striatum) | ~40 min post-injection | Cynomolgus Monkey | [6] |

| Peak Specific Binding (Midbrain) | 20-30 min post-injection | Cynomolgus Monkey | [6] |

| Ratio-to-Cerebellum (Striatum) | 7-10 | Cynomolgus Monkey | [6] |

| Ratio-to-Cerebellum (Midbrain) | 1.5-2.3 | Cynomolgus Monkey | [6] |

| BPND (Striatum) | 4.5 | Cynomolgus Monkey | [6] |

| BPND (Midbrain) | 0.6 | Cynomolgus Monkey | [6] |

| In Vivo PET Imaging in Healthy Humans | |||

| Peak Brain Radioactivity | ~3-5 Standardized Uptake Value (SUV) | Healthy Human | [9] |

Ki: Inhibitory constant; BPND: Non-displaceable binding potential.

Experimental Protocols

The characterization of [18F]FE-PE2I has involved a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Autoradiography

Objective: To determine the regional distribution and selectivity of [18F]FE-PE2I binding in the brain.

Methodology:

-

Postmortem human brain sections are obtained and prepared for autoradiography.

-

The brain sections are incubated with [18F]FE-PE2I.

-

To assess selectivity, competitive binding experiments are performed by co-incubating the sections with [18F]FE-PE2I and selective inhibitors for DAT (e.g., GBR12909, β-CIT), serotonin transporter (SERT) (e.g., citalopram), and norepinephrine transporter (NET) (e.g., maprotiline).[6]

-

After incubation, the sections are washed to remove unbound radioligand.

-

The distribution and density of [18F]FE-PE2I binding are visualized and quantified using phosphor imaging plates.[6]

In Vivo Positron Emission Tomography (PET) Imaging

Objective: To evaluate the in vivo pharmacokinetics, brain uptake, and specific binding of [18F]FE-PE2I to DAT.

Methodology:

-

Radiosynthesis: [18F]FE-PE2I is synthesized via a one-step nucleophilic fluorination of a precursor molecule.[3] The synthesis is typically automated for GMP-compliant production.[3]

-

Animal/Human Subject Preparation: Subjects (e.g., cynomolgus monkeys, human volunteers) are positioned in a PET scanner.[6][9]

-

Radiotracer Administration: A bolus of [18F]FE-PE2I is injected intravenously.[6][9]

-

Dynamic PET Scan: A dynamic PET scan is acquired over a period of time (e.g., 90 minutes) to measure the time course of radioactivity in the brain.[6][9]

-

Arterial Blood Sampling (for full kinetic modeling): In some studies, arterial blood samples are collected to measure the concentration of the parent radiotracer and its metabolites in plasma over time, providing an arterial input function.[9]

-

Data Analysis:

-

Regional Time-Activity Curves (TACs): TACs are generated for different brain regions of interest (e.g., striatum, midbrain, cerebellum).[6][9] The cerebellum is often used as a reference region due to its low DAT density.[6]

-

Kinetic Modeling: The TACs are analyzed using pharmacokinetic models, such as the two-tissue compartment model or a simplified reference tissue model (SRTM), to estimate parameters like binding potential (BPND).[6][9]

-

Displacement Studies: To confirm in vivo selectivity, a baseline PET scan is followed by a second scan in which a competing DAT ligand (e.g., GBR12909) is administered. A reduction in [18F]FE-PE2I binding in DAT-rich regions confirms specific binding.[6]

-

Visualizing the Mechanism and Experimental Workflow

[18F]FE-PE2I Binding Mechanism at the Dopamine Transporter

Caption: Two-step binding of [18F]FE-PE2I to DAT.

Experimental Workflow for In Vivo PET Imaging

Caption: Workflow for in vivo [18F]FE-PE2I PET studies.

Selectivity Profile of [18F]FE-PE2I

Caption: High selectivity of [18F]FE-PE2I for DAT.

Metabolism

[18F]FE-PE2I undergoes relatively fast metabolism in the periphery.[6] Studies in cynomolgus monkeys have identified the presence of two radiometabolite peaks with similar retention times to the labeled metabolites of [11C]PE2I.[6] While the potential influence of these radiometabolites on PET quantification requires further evaluation, the faster kinetics of [18F]FE-PE2I compared to [11C]PE2I may result in a lower formation of brain-penetrant metabolites.[2][6][9]

Conclusion

This compound is a highly valuable radioligand for the in vivo imaging of the dopamine transporter with PET. Its mechanism of action is characterized by high-affinity and selective binding to DAT, following a two-step kinetic model that contributes to its favorable in vivo properties. The well-established experimental protocols for its synthesis and use in PET imaging, combined with its robust quantitative data, solidify its role as a key tool for researchers and clinicians in the field of neuroscience and neurodegenerative diseases.

References

- 1. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PE2I: a radiopharmaceutical for in vivo exploration of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fluoroethyl-PE2I: A Technical Guide to its Dopamine Transporter Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-N-(2-fluoroethyl)-3-iodo-2-propenyl-2β-carbomethoxy-3β-(4'-methylphenyl)nortropane, commonly known as Fluoroethyl-PE2I or [¹⁸F]FE-PE2I in its radiolabeled form, is a potent and highly selective ligand for the dopamine transporter (DAT). As a derivative of the well-characterized compound PE2I, this compound has garnered significant interest, particularly as a positron emission tomography (PET) radiotracer for in vivo imaging of the dopaminergic system. Its favorable pharmacokinetic properties and high specificity for DAT make it a valuable tool in neuroscience research and for the clinical assessment of neurodegenerative diseases such as Parkinson's disease.

This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for the dopamine transporter. It includes a compilation of quantitative binding data, detailed experimental methodologies for the characterization of such ligands, and visualizations of its binding profile and the relevant biological pathways.

Quantitative Binding Affinity and Selectivity

The affinity of a ligand for its target is a critical parameter in drug development and molecular imaging. For this compound, its high affinity for the dopamine transporter is a key characteristic. The binding affinity is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

The selectivity of this compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is crucial for its utility as a specific probe for the dopaminergic system.

Table 1: In Vitro Binding Affinity of this compound and Parent Compound PE2I

| Ligand | Transporter | Species | Ki (nM) | Reference |

| [¹⁸F]FE-PE2I | DAT | Rodent | 12 | [1] |

| PE2I | DAT | Not Specified | 4 | [2] |

| PE2I | SERT | Not Specified | >1000 | [2] |

| PE2I | NET | Not Specified | >1000 | [2] |

Table 2: Selectivity Ratios

| Ligand | Selectivity Ratio (SERT Ki / DAT Ki) | Selectivity Ratio (NET Ki / DAT Ki) | Reference |

| PE2I | >250 | >250 | [2] |

The high selectivity of this compound for DAT is a significant advantage over other less selective radiotracers, as it allows for a more precise assessment of the integrity and function of the dopaminergic system without confounding signals from other neurotransmitter systems.

Experimental Protocols

The determination of binding affinity and selectivity of a compound like this compound involves a series of well-established in vitro assays. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki of a test compound.

Radioligand Competition Binding Assay

This assay measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., DAT).

1. Preparation of Biological Material:

-

Cell Culture: Cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target transporter to saturate all specific binding sites.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Binding Affinity and Selectivity Profile

The following diagram illustrates the high affinity of this compound for the dopamine transporter and its significantly lower affinity for the serotonin and norepinephrine transporters.

Caption: Binding profile of this compound.

Experimental Workflow for Binding Affinity Determination

The workflow for determining the binding affinity of a compound using a competitive radioligand binding assay is a systematic process.

Caption: Workflow for a competitive radioligand binding assay.

Dopamine Transporter Signaling Context

While this compound is primarily used as an imaging agent and its direct downstream signaling effects are not its main area of study, it is important to understand the signaling pathways that regulate the dopamine transporter it binds to. DAT function is modulated by various intracellular signaling cascades, which can affect dopamine reuptake and transporter trafficking.

Caption: Regulatory signaling pathways of the dopamine transporter.

Conclusion

This compound is a highly valuable research tool characterized by its high binding affinity and exceptional selectivity for the dopamine transporter. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working with this and similar compounds. The high signal-to-noise ratio afforded by its selectivity makes [¹⁸F]FE-PE2I a superior radioligand for the in vivo imaging of the dopaminergic system, aiding in the study of Parkinson's disease and other neurological and psychiatric disorders. Further research to fully quantify its binding profile across a wider range of species and transporter subtypes will continue to refine its application in neuroscience.

References

- 1. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET - PMC [pmc.ncbi.nlm.nih.gov]

[18F]FE-PE2I: An In-Depth Technical Guide for Dopamine Transporter Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a highly selective and potent radioligand for the dopamine transporter (DAT). Developed for positron emission tomography (PET), it allows for the in vivo quantification and visualization of DAT density in the brain.[1][2] This technical guide provides a comprehensive overview of [18F]FE-PE2I, including its synthesis, experimental protocols, and key data, to support its application in neuroscience research and clinical trials. Its favorable characteristics, such as high affinity for DAT, excellent brain permeability, and advantageous metabolic profile, make it a valuable tool for studying dopaminergic function in various neurological and psychiatric disorders, most notably Parkinson's disease.[1][3]

Core Properties and Advantages

[18F]FE-PE2I has emerged as a promising alternative to other DAT imaging agents, such as [123I]FP-CIT SPECT.[4][5] Key advantages include:

-

Higher Resolution and Sensitivity: PET imaging with [18F]FE-PE2I offers superior spatial and temporal resolution compared to SPECT, enabling more detailed visualization and quantification of DAT, even in smaller brain regions like the substantia nigra.[5][6]

-

Faster Kinetics: The radioligand exhibits faster kinetics and reaches peak equilibrium earlier than some other tracers, potentially allowing for shorter imaging protocols.[7][8]

-

High Selectivity: [18F]FE-PE2I demonstrates high selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT).[6][8]

-

Simplified Quantification: Studies have shown that simplified quantification methods, such as the simplified reference tissue model (SRTM), can be reliably used, obviating the need for arterial blood sampling in many cases.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data for [18F]FE-PE2I, compiled from various studies.

Table 1: Radiosynthesis and Quality Control

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | 39 ± 8% (automated) | [1] |

| Molar Activity | 925.3 ± 763 GBq/µmol | [1] |

| Radiochemical Purity | >98% | [10] |

| Synthesis Time | ~70 minutes (automated) | [1] |

Table 2: In Vitro Binding Affinity

| Parameter | Value | Species | Reference |

| Ki | 12 nM | Rodent | [8][11] |

Table 3: In Vivo Imaging Characteristics in Humans

| Parameter | Value | Region | Reference |

| Binding Potential (BPND) - Healthy Controls | 3.68 ± 0.56 | Caudate | [2] |

| 4.41 ± 0.54 | Putamen | [2] | |

| 0.68 ± 0.15 | Substantia Nigra | [2] | |

| Binding Potential (BPND) - Parkinson's Disease | 2.54 ± 0.79 | Caudate | [2] |

| 1.39 ± 1.04 | Putamen | [2] | |

| 0.46 ± 0.20 | Substantia Nigra | [2] | |

| Test-Retest Variability (Striatal Regions) | 5.3 - 7.6% | [12] | |

| Intraclass Correlation Coefficient (ICC) (Striatum) | 0.74 - 0.97 | [12] |

Table 4: Dosimetry

| Parameter | Value (μGy/MBq) | Organ | Reference |

| Absorbed Dose | 119 | Urinary Bladder | [13] |

| 46 | Liver | [13] | |

| Effective Dose | 23 μSv/MBq | Whole Body | [13] |

Experimental Protocols

Automated Radiosynthesis of [18F]FE-PE2I

This protocol is a generalized summary for the automated synthesis on a commercial module like the GE TRACERLab FX2 N.[1]

a. Reagents and Materials:

-

[18F]Fluoride

-

Tosyl-precursor (TsOE-PE2I)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO)

-

Sterile water for injection

-

Ethanol for formulation

-

Sep-Pak cartridges for purification

b. Synthesis Steps:

-

[18F]Fluoride Trapping: Aqueous [18F]fluoride from the cyclotron is trapped on an anion exchange cartridge.

-

Elution: The trapped [18F]fluoride is eluted into the reactor vessel using a solution of K222 and K2CO3 in acetonitrile/water.

-

Azeotropic Drying: The solvent is evaporated with heating and a stream of nitrogen to dry the [18F]fluoride-K222 complex.

-

Radiolabeling Reaction: The tosyl-precursor dissolved in DMSO is added to the reactor. The reaction mixture is heated (e.g., at 140°C for 5-10 minutes) to facilitate the nucleophilic substitution of the tosylate group with [18F]fluoride.[10][14]

-

Purification: The crude reaction mixture is diluted and passed through a series of cartridges to remove unreacted [18F]fluoride and other impurities. This is typically followed by semi-preparative HPLC for final purification.[10]

-

Formulation: The purified [18F]FE-PE2I fraction is collected, the HPLC solvent is removed by evaporation, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

-

Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control of [18F]FE-PE2I

A series of quality control tests are performed before the radioligand is released for human use.[3]

a. Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.[3] b. pH: The pH of the final solution should be within a physiologically acceptable range (typically 4.5-7.5). c. Radiochemical Purity and Identity: This is determined by radio-HPLC and/or radio-TLC to confirm the identity of [18F]FE-PE2I and to quantify the percentage of radioactivity corresponding to the desired product. The radiochemical purity should be >95%.[3] d. Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring its half-life. The radionuclidic purity is typically determined by gamma spectroscopy to ensure that other radioisotopes are not present.[3] e. Residual Solvents: Gas chromatography is used to measure the concentration of residual solvents (e.g., acetonitrile, ethanol, DMSO) to ensure they are below acceptable limits. f. Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is performed to ensure the product is free of pyrogens. g. Sterility: A sample is sent for sterility testing to ensure the absence of microbial contamination.

Human PET Imaging Protocol with [18F]FE-PE2I

This is a general protocol for a human PET study. Specifics may vary based on the scanner and research question.

a. Subject Preparation:

-

Obtain written informed consent.

-

Subjects should fast for at least 4 hours prior to the scan.

-

A catheter is inserted into a peripheral vein for radioligand injection.

-

For studies requiring arterial input function, an arterial line is placed.

b. PET Scan Acquisition:

-

Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion.

-

Transmission Scan: A low-dose CT or transmission scan is performed for attenuation correction.

-

Injection and Dynamic Scan: A bolus of [18F]FE-PE2I (typically 150-200 MBq) is injected intravenously. Dynamic PET data acquisition is initiated simultaneously and continues for 60-90 minutes.[2][9]

-

Image Reconstruction: The acquired data are corrected for attenuation, scatter, and decay, and then reconstructed into a series of 3D images over time.

c. Data Analysis:

-

Image Co-registration: The PET images are co-registered to the subject's anatomical MRI scan.

-

Region of Interest (ROI) Delineation: ROIs are defined on the co-registered MRI for key regions, including the caudate, putamen, ventral striatum, substantia nigra, and a reference region (typically the cerebellum).[2]

-

Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the ROI over time.

-

Kinetic Modeling:

-

With Arterial Input Function: A 2-tissue compartment model is often used to estimate the total distribution volume (VT).[9]

-

Without Arterial Input Function (Reference Tissue Models): The Simplified Reference Tissue Model (SRTM) or Logan graphical analysis with the cerebellum as the reference region is commonly used to estimate the binding potential (BPND).[2][9]

-

Simplified Quantification: For clinical applications, the Specific Uptake Value Ratio (SUVR) can be calculated from a static scan acquired during a specific time window (e.g., 17-42 minutes post-injection).[4]

-

Visualizations

Caption: Automated radiosynthesis workflow for [18F]FE-PE2I.

References

- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of 18F-FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-Body Biodistribution and Dosimetry of the Dopamine Transporter Radioligand 18F-FE-PE2I in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]

The Role of [¹⁸F]Fluoroethyl-PE2I in Advancing Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels. The dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft, serves as a crucial biomarker for the integrity of the dopaminergic system. Positron Emission Tomography (PET) imaging of DAT provides a quantitative in vivo measure of dopaminergic neurodegeneration, aiding in the diagnosis, differential diagnosis, and monitoring of disease progression. [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I), a potent and selective radioligand for DAT, has emerged as a valuable tool in Parkinson's disease research, offering several advantages over other imaging agents. This technical guide provides an in-depth overview of the core aspects of [¹⁸F]FE-PE2I, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action and Pharmacokinetics

[¹⁸F]FE-PE2I is a nortropane derivative that binds with high affinity and selectivity to the dopamine transporter.[1][2] Its mechanism of action involves a two-step binding process: an initial rapid complex formation with DAT, followed by a slower isomerization of this complex.[3] This kinetic profile contributes to its favorable in vivo imaging characteristics.

Compared to its carbon-11 labeled predecessor, [¹¹C]PE2I, [¹⁸F]FE-PE2I exhibits faster in vivo kinetics, leading to an earlier peak of specific binding in DAT-rich regions (20-40 minutes for [¹⁸F]FE-PE2I vs. 70 minutes for [¹¹C]PE2I).[3] This allows for shorter PET scan durations, which is more convenient for patients and reduces the formation of radioactive metabolites.[3] Furthermore, [¹⁸F]FE-PE2I demonstrates a more favorable metabolic profile with less production of radiometabolites that could potentially cross the blood-brain barrier and interfere with quantification.[4]

Quantitative Data

The following tables summarize key quantitative data for [¹⁸F]FE-PE2I from various studies, providing a comparative overview of its binding properties and performance in clinical research.

Table 1: In Vitro Binding Affinity and Kinetics

| Parameter | Value | Species/System | Reference |

| Ki (nM) | 12 | Rodent DAT | [1][2] |

| k_on (μM⁻¹min⁻¹) | 0.28 ± 0.12 (Caudate) | Human | [3] |

| 0.24 ± 0.18 (Putamen) | Human | [3] | |

| k_off (min⁻¹) | - | - | - |

| K_isom | - | - | [3] |

Table 2: In Vivo Imaging Performance in Parkinson's Disease

| Parameter | Value | Study Population | Reference |

| Annualized DAT Decline (Caudate) | -8.5 ± 6.6% | PD Patients | [5][6] |

| Annualized DAT Decline (Putamen) | -7.1 ± 6.1% | PD Patients | [5][6] |

| Effect Size (Glass's Δ) for BP_ND | 2.95 | PD vs. Healthy Controls | [7][8] |

| Effect Size (Glass's Δ) for SUVR | 2.57 | PD vs. Healthy Controls | [7][8] |

| Test-Retest Variability (Striatum) | 5.3 - 7.6% | PD Patients | [9] |

| Test-Retest Variability (Substantia Nigra) | 11% | PD Patients | [9] |

Table 3: Comparison with Other DAT Tracers

| Tracer | Peak Specific Binding Time | Key Advantages | Key Disadvantages | References |

| [¹⁸F]FE-PE2I | 20-40 min | Faster kinetics, less metabolism, higher resolution with PET | Requires cyclotron | [3][4][7] |

| [¹¹C]PE2I | ~70 min | High selectivity and affinity | Slower kinetics, more metabolism, shorter half-life of ¹¹C | [3] |

| [¹²³I]FP-CIT (DaTscan) | 3-6 hours | Commercially available for SPECT | Lower resolution than PET, potential for serotonin transporter binding | [7][10] |

| [¹⁸F]FDOPA | - | Measures dopamine synthesis | Different biological target | [11][12] |

Experimental Protocols

Radiosynthesis of [¹⁸F]FE-PE2I

A common method for the radiosynthesis of [¹⁸F]FE-PE2I involves a one-step nucleophilic substitution reaction.[13][14]

General Manual Radiolabeling Protocol:

-

Aqueous [¹⁸F]fluoride is trapped on a preconditioned anion exchange cartridge.

-

The [¹⁸F]fluoride is eluted into a reaction vial.

-

The solvent is evaporated to dryness under a stream of nitrogen at 100°C.

-

The precursor, OTsE-PE2I (1 mg), is added in a suitable solvent (e.g., DMSO).

-

The reaction mixture is heated at 140°C for 5 minutes.

-

The reaction is quenched and the product is purified using high-performance liquid chromatography (HPLC).[13]

For automated, GMP-compliant synthesis, platforms like the Synthera®+ module can be utilized, with optimized elution and reaction conditions to achieve high radiochemical yields.[13]

Animal PET Imaging Protocol (Rat Model of Parkinson's Disease)

Animal Model:

-

Unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum to induce a lesion of the dopaminergic pathway.[15]

Imaging Procedure:

-

Rats are anesthetized.

-

A dynamic PET/CT scan is initiated following the intravenous injection of [¹⁸F]FE-PE2I.

-

Data is acquired over a specified duration (e.g., 60 minutes).

-

A simplified reference tissue model (SRTM) is often used to calculate the striatal binding potential (BP_ND), with the cerebellum serving as the reference region.[15]

Human PET Imaging Protocol

Subject Preparation:

-

Patients typically suspend dopaminergic replacement therapies for at least 12 hours prior to the scan.[1]

Imaging Procedure:

-

A transmission scan is performed for attenuation correction.

-

[¹⁸F]FE-PE2I is administered as an intravenous bolus.

-

Dynamic PET data is acquired for approximately 90 minutes.[2]

-

Regions of interest (ROIs) for the caudate, putamen, ventral striatum, substantia nigra, and cerebellum are delineated on co-registered magnetic resonance images (MRI).

-

The binding potential (BP_ND) is estimated using the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum as the reference region.[2][16] Stable estimates of BP_ND can often be obtained with a scan duration of around 60-66 minutes.[2][16]

Visualizations

Signaling Pathway

References

- 1. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis and Quantification of the Dopamine Transporter in the Nonhuman Primate Brain with 11C-PE2I and 18F-FE-PE2I | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson’s disease; a validation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson's disease; a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The FDA approves F-Dopa PET imaging to aid in early diagnosis of Parkinson’s disease | American Parkinson Disease Association [apdaparkinson.org]

- 12. imaging-cro.biospective.com [imaging-cro.biospective.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Journal of Nuclear Medicine [jnm.snmjournals.org]

A Technical Guide to PET Imaging with [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of molecular processes. [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) has emerged as a highly valuable radioligand for imaging the dopamine transporter (DAT), a key protein in regulating synaptic dopamine levels. Dysregulation of DAT is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease. This guide provides an in-depth technical overview of [¹⁸F]FE-PE2I, from its synthesis and mechanism of action to detailed experimental protocols for its use in preclinical and clinical research.

[¹⁸F]FE-PE2I is a cocaine derivative that exhibits high affinity and selectivity for the dopamine transporter.[1] Its favorable properties, including excellent brain permeability and metabolism, make it a superior choice for in vivo PET imaging of DAT.[1][2] Compared to its carbon-11 labeled counterpart, [¹¹C]PE2I, [¹⁸F]FE-PE2I offers logistical advantages due to the longer half-life of fluorine-18 (109.8 minutes versus 20.4 minutes for carbon-11), allowing for transportation to facilities without a cyclotron.[3] Furthermore, [¹⁸F]FE-PE2I demonstrates faster kinetics, which can lead to shorter imaging protocols.[3]

Mechanism of Action

[¹⁸F]FE-PE2I is a high-affinity antagonist for the dopamine transporter. The binding mechanism for both [¹⁸F]FE-PE2I and [¹¹C]PE2I to DAT is a two-step process involving an initial rapid complex formation followed by a slow isomerization of the complex.[4] The isomerization step is notably three times faster for PE2I than for FE-PE2I, which contributes to the differing in vivo kinetics observed between the two tracers.[4]

The primary application of [¹⁸F]FE-PE2I PET is the assessment of presynaptic dopaminergic function.[5] A reduction in DAT density, as visualized and quantified by [¹⁸F]FE-PE2I PET, is indicative of the loss of dopaminergic neurons in the nigrostriatal pathway, a key pathological feature of Parkinson's disease.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]FE-PE2I, providing a basis for comparison and experimental design.

| Parameter | Value | Reference |

| Radiochemical Yield | 39 ± 8% | [2][7] |

| Molar Activity | 925.3 ± 763 GBq/µmol | [2][7] |

| Radiochemical Purity | >98% | [8] |

| Synthesis Time | 70 min | [2][7] |

| Stability | Stable for over 6 hours at room temperature | [2][7] |

Table 1: Radiosynthesis and Product Specifications. This table outlines the typical outcomes of the automated GMP-compliant synthesis of [¹⁸F]FE-PE2I.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for DAT | 12 nM | [1] |

| Binding Potential (BPND) in Putamen (Healthy Controls) | 4.41 ± 0.54 | [9] |

| Binding Potential (BPND) in Putamen (Parkinson's Disease Patients) | 1.39 ± 1.04 | [9] |

| Binding Potential (BPND) in Caudate (Healthy Controls) | 3.68 ± 0.56 | [9] |

| Binding Potential (BPND) in Caudate (Parkinson's Disease Patients) | 2.54 ± 0.79 | [9] |

| Standardized Uptake Value (SUV) Peak in Brain | ~3-5 | [3][4] |

Table 2: In Vitro and In Vivo Binding Characteristics. This table presents the binding affinity and in vivo quantification parameters of [¹⁸F]FE-PE2I in human subjects.

| Parameter | [¹⁸F]FE-PE2I PET | [¹²³I]FP-CIT SPECT | Reference |

| Diagnostic Accuracy (vs. Clinical Diagnosis) | Excellent | Good | [10] |

| Effect Size (Glass's Δ) for Putamen | 2.57 (SUVR) | 2.29 (SUR) | [5][10] |

| Spatial Resolution | Superior | Inferior | [10] |

| Patient Throughput | Faster | Slower | [10] |

Table 3: Comparison with [¹²³I]FP-CIT SPECT. This table highlights the advantages of [¹⁸F]FE-PE2I PET over the more traditionally used [¹²³I]FP-CIT SPECT for dopamine transporter imaging.

Experimental Protocols

Automated GMP-Compliant Radiosynthesis of [¹⁸F]FE-PE2I

This protocol is adapted from a fully automated and GMP-compliant procedure using a GE TRACERLab FX2 N synthesis module.[7]

1. Reagents and Materials:

-

Tosylethyl-PE2I (precursor)

-

[¹⁸F]Fluoride (produced from an 18O(p,n)18F reaction)

-

Kryptofix 2.2.2 (K222)

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Ethanol (EtOH)

-

Sterile Water for Injection

-

Sodium Ascorbate

-

Sep-Pak Accell Plus QMA Plus Light Cartridge

-

tC18 Plus short Cartridge

-

Semi-preparative HPLC column (e.g., ACE 5 C18-HL, 10 x 250 mm)

-

Sterile filters (0.22 µm)

2. Synthesis Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reactor vessel using a solution of K₂CO₃ and K222 in acetonitrile/water.

-

Azeotropic Drying: The mixture in the reactor is dried azeotropically under a stream of nitrogen and vacuum at 85°C for 7 minutes, followed by 110°C for 5 minutes.[7] The reactor is then cooled to 60°C.

-

Nucleophilic Fluorination: The tosylethyl-PE2I precursor (1.0 mg) dissolved in 1.5 mL of DMSO is added to the reactor.[7] The reaction vessel is sealed and heated to 140°C for 150 seconds.[7]

-

Purification: After cooling, the reaction mixture is diluted and injected onto a semi-preparative HPLC system for purification.

-

Formulation: The HPLC fraction containing [¹⁸F]FE-PE2I is collected, passed through a tC18 cartridge to remove the HPLC solvent, and eluted with ethanol. The final product is formulated in a saline solution containing sodium ascorbate as a stabilizer.[7]

3. Quality Control:

-

Appearance: Visual inspection for clarity and absence of particles.

-

pH: Measurement using a pH meter or pH paper (should be between 4.5 and 8.0).[11]

-

Radiochemical Purity: Determined by radio-HPLC and radio-TLC to be ≥ 93%.[11]

-

Residual Solvents: Quantified by gas chromatography (GC) to be within specified limits (e.g., Ethanol < 80 mg/mL, Acetonitrile < 0.27 mg/mL, DMSO < 3.3 mg/mL).[11]

-

Kryptofix 2.2.2 Content: Determined by a spot test to be < 0.14 mg/mL.[11]

-

Bacterial Endotoxins: Assessed using a Limulus Amebocyte Lysate (LAL) test to be < 11.5 IU/mL.[11]

Preclinical PET Imaging in a 6-OHDA Rat Model of Parkinson's Disease

This protocol provides a general framework for imaging dopamine transporter deficits in a unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model.[2][12]

1. Animal Model:

-

Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats to induce degeneration of dopaminergic neurons on one side of the brain.

2. Animal Preparation:

-

Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2% for maintenance).[2]

-

Place a catheter in the lateral tail vein for radiotracer injection.

3. PET/CT Acquisition:

-

Position the anesthetized rat in the PET/CT scanner.[2]

-

Perform a low-dose CT scan for attenuation correction and anatomical localization.

-

Inject a bolus of [¹⁸F]FE-PE2I via the tail vein catheter.

-

Acquire dynamic PET data in list mode for 60 minutes.[2]

4. Image Analysis:

-

Reconstruct the dynamic PET data.

-

Co-register the PET images with the CT images.

-

Define volumes of interest (VOIs) for the striatum (lesioned and non-lesioned sides) and a reference region (e.g., cerebellum).

-

Generate time-activity curves for each VOI.

-

Calculate the binding potential (BPND) using a simplified reference tissue model (SRTM) to quantify DAT availability.[12]

Clinical PET Imaging Protocol for Parkinson's Disease Diagnosis

This protocol outlines a typical procedure for clinical [¹⁸F]FE-PE2I PET imaging in patients with suspected Parkinson's disease.[10][13][14]

1. Patient Preparation:

-

Patients should abstain from dopaminergic medications for at least 12 hours prior to the scan.[1]

-

No specific dietary restrictions are required.

-

No thyroid blockade is necessary as with iodine-based tracers.[10]

2. Radiotracer Administration:

-

A target dose of 2.86 MBq/kg, with a maximum of 200 MBq for patients over 70 kg, is administered as an intravenous bolus injection.[14]

3. PET/CT Acquisition:

-

A low-dose CT scan is performed for attenuation correction.

-

A dynamic PET scan is acquired for 60-90 minutes, or a static scan can be performed.[1][13] For simplified clinical protocols, a 10-minute static scan between 50 and 60 minutes post-injection has been shown to be effective.[13] Another proposed simplified protocol involves a 25-minute scan starting 17 minutes after injection.[15]

4. Image Analysis:

-

PET data is reconstructed using an iterative algorithm with corrections for attenuation, scatter, and decay.[14]

-

The PET images are co-registered with the patient's MRI if available for more accurate anatomical delineation of regions of interest (ROIs).

-

ROIs are defined for the caudate, putamen, and a reference region such as the cerebellum or occipital cortex.[3][13] The occipital cortex may be a preferable reference region due to higher time stability.[13]

-

The primary outcome measure is the binding potential (BPND) or the standardized uptake value ratio (SUVR), which are calculated to quantify DAT availability.[10][13]

Mandatory Visualizations

Caption: Automated Radiosynthesis Workflow for [¹⁸F]FE-PE2I.

Caption: Clinical PET Imaging Workflow with [¹⁸F]FE-PE2I.

References

- 1. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. TPC - [F-18]FE-PE2I [turkupetcentre.net]

- 4. Quantitative analysis of [18F]FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of 18F-FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to [¹⁸F]Fluoroethyl-PE2I for Studying Dopaminergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) is a highly selective and potent radioligand for the dopamine transporter (DAT), developed for in vivo imaging using positron emission tomography (PET).[1][2] As a derivative of the established cocaine analog PE2I, [¹⁸F]FE-PE2I offers several advantages for the quantitative assessment of dopaminergic function, including favorable kinetics and a metabolic profile conducive to reliable imaging.[3][4] This technical guide provides an in-depth overview of [¹⁸F]FE-PE2I, including its binding characteristics, experimental protocols for its use, and quantitative data from key studies. It is intended to serve as a comprehensive resource for researchers and clinicians utilizing this valuable tool in the study of Parkinson's disease, other neurodegenerative disorders, and various psychiatric conditions.[5][6][7]

Core Properties and Binding Characteristics

[¹⁸F]FE-PE2I exhibits high affinity for the dopamine transporter and excellent selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET).[3][8] This high selectivity is crucial for the specific visualization and quantification of DAT in the brain.[9]

Table 1: In Vitro Binding Affinity and Selectivity of FE-PE2I

| Transporter | Binding Affinity (Ki, nM) | Reference(s) |

| Dopamine Transporter (DAT) | 12 | [3] |

| Serotonin Transporter (SERT) | >1000 | |

| Norepinephrine Transporter (NET) | 500 | [3] |

Experimental Protocols

Radiosynthesis of [¹⁸F]FE-PE2I

The radiosynthesis of [¹⁸F]FE-PE2I is typically achieved through a one-step nucleophilic substitution reaction on a tosylate precursor.[2][10] Both manual and fully automated, GMP-compliant synthesis methods have been developed to meet clinical demands.[1][10]

Manual Optimization of Reaction Parameters:

-

Precursor: Tosylate precursor of FE-PE2I (OTsE-PE2I).[11]

-

Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are reported to yield the highest radiochemical conversion.[10]

-

Reaction Temperature: 140°C.[10]

-

Reaction Time: 5 minutes.[10]

-

[¹⁸F]Fluoride Elution: The trapped [¹⁸F]fluoride is eluted from an anion exchange cartridge. Elution with Bu₄NH₂PO₄ has been shown to improve radiochemical conversion compared to the traditional K₂CO₃/Kryptofix 2.2.2 method.[10]

Automated GMP-Compliant Synthesis (Example using Synthera®+ platform):

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge.

-

Elution: The [¹⁸F]fluoride is eluted into the reactor vessel using a solution of the chosen base (e.g., Bu₄NOMs with a PO₄³⁻-preconditioned cartridge).[10]

-

Azeotropic Drying: The solvent is evaporated to dryness under a stream of nitrogen at an elevated temperature to remove water.

-

Radiolabeling Reaction: The precursor, dissolved in a suitable solvent like DMSO, is added to the reactor, and the mixture is heated (e.g., 120°C for 5 minutes).[10]

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).[1][12]

-

Formulation: The collected fraction containing [¹⁸F]FE-PE2I is reformulated in a physiologically compatible solution, often containing a stabilizing agent like sodium ascorbate, and passed through a sterile filter.[1]

In Vitro Autoradiography

In vitro autoradiography with [¹⁸F]FE-PE2I can be used to visualize the distribution of DAT in postmortem brain tissue.

-

Tissue Preparation: Human or animal brain tissue sections are prepared and mounted on microscope slides.

-

Incubation: The slides are incubated with a solution containing [¹⁸F]FE-PE2I.

-

Washing: The slides are washed to remove non-specifically bound radioligand.

-

Competition Assay (for selectivity): To confirm specificity, adjacent tissue sections can be co-incubated with an excess of a selective DAT blocker (e.g., GBR12909), a SERT blocker (e.g., citalopram), or a NET blocker (e.g., maprotiline).[3]

-

Imaging: The slides are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal. High accumulation of [¹⁸F]FE-PE2I is expected in DAT-rich regions like the caudate and putamen, which should be selectively blocked by the DAT inhibitor.[3]

In Vivo PET Imaging Protocol (Human)

-

Subject Preparation: Subjects should abstain from dopaminergic medications for at least 12 hours prior to the scan.[5] An intravenous catheter is inserted for radiotracer injection.

-

Radiotracer Injection: A bolus of [¹⁸F]FE-PE2I is administered intravenously.

-

PET Scan Acquisition: A dynamic PET scan is acquired over 60-90 minutes.[13][14] For simplified quantification, shorter acquisition protocols during early peak equilibrium (e.g., 17-42 minutes post-injection) or late pseudo-equilibrium can be used.[5][15]

-

Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.

-

Anatomical Co-registration: A structural magnetic resonance imaging (MRI) scan is typically acquired for each subject to allow for accurate delineation of brain regions of interest (ROIs).

-

Kinetic Modeling: To quantify DAT availability, time-activity curves are generated for various ROIs. The cerebellum is typically used as a reference region due to its negligible DAT density.[14][16] The simplified reference tissue model (SRTM) is a commonly used and validated method for estimating the binding potential relative to the non-displaceable uptake (BPND).[13][14] The two-tissue compartment model (2-TCM) with a metabolite-corrected arterial input function can also be employed for more detailed kinetic analysis.[13][14]

Quantitative Data from PET Studies

[¹⁸F]FE-PE2I PET has been shown to be a reliable and reproducible method for quantifying DAT. It has demonstrated high discriminative power in distinguishing Parkinson's disease patients from healthy controls.[5]

Table 2: Test-Retest Reliability of [¹⁸F]FE-PE2I PET in Parkinson's Disease Patients

| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Reference(s) |

| Caudate | 5.3 - 7.5 | 0.89 - 0.97 | [6][15] |

| Putamen | 5.3 - 7.5 | 0.89 - 0.97 | [6][15] |

| Ventral Striatum | 5.3 - 7.6 | 0.74 - 0.97 | [2][17] |

| Substantia Nigra | 11 | 0.74 | [6][15] |

Table 3: Quantitative Measures of DAT Availability with [¹⁸F]FE-PE2I PET

| Parameter | Value | Population | Brain Region | Reference(s) |

| Binding Potential (BPND) | ~4.5 | Non-human primate | Striatum | [3] |

| Binding Potential (BPND) | ~0.6 | Non-human primate | Midbrain | [3] |

| Specific Binding Ratio (SBR) - Early Peak | High discriminative power (AUC = 0.996) | PD vs. Controls | Striatum | [5] |

| Specific Binding Ratio (SBR) - Late Pseudo-equilibrium | High discriminative power (AUC = 0.991) | PD vs. Controls | Striatum | [5] |

| Annual Percent Reduction in DAT | 9.7 ± 2.6% | Parkinson's Disease | Putamen | [18] |

| Annual Percent Reduction in DAT | 10.5 ± 3.8% | Parkinson's Disease | Caudate | [18] |

Visualizations

Dopaminergic Neurotransmission and [¹⁸F]FE-PE2I Binding

Caption: Dopaminergic synapse showing [¹⁸F]FE-PE2I binding to DAT.

Experimental Workflow for a Clinical [¹⁸F]FE-PE2I PET Study

Caption: Workflow for a clinical [¹⁸F]FE-PE2I PET imaging study.

Logical Relationship of [¹⁸F]FE-PE2I Binding and Quantification

Caption: Relationship of [¹⁸F]FE-PE2I binding to DAT quantification.

Conclusion

[¹⁸F]FE-PE2I is a robust and reliable radioligand for the in vivo imaging of the dopamine transporter with PET. Its high affinity and selectivity, coupled with favorable kinetics, make it an excellent tool for quantifying DAT in both research and clinical settings.[3][13] The well-established protocols for its synthesis and use in PET imaging, along with its proven reliability, underscore its value as a biomarker for assessing dopaminergic system integrity in a variety of neurological and psychiatric disorders.[6][18] This guide provides a foundational resource for professionals seeking to employ [¹⁸F]FE-PE2I in their studies.

References

- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT-a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. [PDF] Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of [¹⁸F]Fluoroethyl-PE2I in Rodent Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evaluation of [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I), a potent and selective radioligand for the dopamine transporter (DAT), in rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission and its role in neurodegenerative diseases such as Parkinson's disease.

Introduction

[¹⁸F]FE-PE2I is a positron emission tomography (PET) radiotracer that enables the in vivo visualization and quantification of DAT density in the brain.[1][2] The dopamine transporter plays a crucial role in regulating dopamine levels in the synaptic cleft by facilitating the reuptake of dopamine into presynaptic neurons.[3][4] Dysregulation of DAT is implicated in several neurological and psychiatric disorders, making it a key target for diagnostic imaging and therapeutic development.[4] Preclinical evaluation in rodent models is a critical step in validating the utility of [¹⁸F]FE-PE2I as a biomarker for DAT availability.

Data Presentation

Quantitative analysis of [¹⁸F]FE-PE2I uptake in the rodent brain is typically performed using PET imaging. The binding potential (BPND), a measure of the density of available receptors, is a key metric derived from these studies. The following tables summarize representative quantitative data from studies in rat models of Parkinson's disease.

Table 1: Striatal [¹⁸F]FE-PE2I Binding Potential (BPND) in a 6-OHDA Rat Model of Parkinson's Disease

| Brain Region | Condition | Striatal BPND (mean ± SD) |

| Striatum | Normal Control | Data not explicitly provided in search results |

| Striatum | 6-OHDA Lesioned | Significantly lower than normal controls[5] |

| Striatum | DAT Knockout Rats | Reduced by 94.2%[2] |

Note: While whole-body biodistribution studies with measurements of percentage of injected dose per gram (%ID/g) in various organs are a standard component of preclinical radiotracer evaluation, a detailed table of such data for [¹⁸F]FE-PE2I in rodents was not available in the provided search results. Such studies would typically be performed by administering the radiotracer and subsequently dissecting tissues at various time points to measure radioactivity.

Experimental Protocols

Radiosynthesis of [¹⁸F]FE-PE2I

The radiosynthesis of [¹⁸F]FE-PE2I is a critical first step for preclinical imaging studies. A common method involves a one-step nucleophilic fluorination reaction.

Materials:

-

Precursor: (E)-N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4'-methyl-phenyl)nortropane

-

[¹⁸F]Fluoride

-

Solvent (e.g., acetonitrile)

-

Phase transfer catalyst (e.g., Kryptofix 2.2.2/potassium carbonate)

-

HPLC for purification

Procedure:

-

[¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

-

The [¹⁸F]fluoride is eluted into a reaction vessel containing the precursor and a phase transfer catalyst in a suitable solvent.

-

The reaction mixture is heated to facilitate the nucleophilic substitution of a leaving group on the precursor with [¹⁸F]fluoride.

-

The crude reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate [¹⁸F]FE-PE2I.

-

The final product is formulated in a physiologically compatible solution for injection.

Animal Models: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral 6-OHDA lesion model in rats is a widely used model to study the dopaminergic deficits characteristic of Parkinson's disease.

Materials:

-

Male Wistar rats

-

6-hydroxydopamine (6-OHDA)

-

Anesthetic (e.g., isoflurane)

-

Stereotactic apparatus

Procedure:

-

Rats are anesthetized and placed in a stereotactic frame.

-

A burr hole is drilled in the skull above the target brain region (e.g., the striatum or substantia nigra).

-

A Hamilton syringe is used to unilaterally inject 6-OHDA into the target region.

-

The neurotoxin 6-OHDA selectively destroys dopaminergic neurons, leading to a depletion of dopamine and DAT in the injected hemisphere.

-

Animals are allowed to recover for a period of weeks to allow for the full development of the lesion before PET imaging.

In Vivo PET Imaging Protocol

Procedure:

-

Animal Preparation: The animal is anesthetized for the duration of the scan, typically with isoflurane. A tail vein catheter is inserted for radiotracer injection.[1]

-

Radiotracer Administration: A bolus of [¹⁸F]FE-PE2I is administered intravenously via the tail vein catheter.[1]

-

PET Scan Acquisition: A dynamic PET scan is acquired over a period of, for example, 60 minutes.[1] A computed tomography (CT) scan is often performed for attenuation correction and anatomical co-registration.[1]

-

Image Reconstruction and Analysis: The acquired PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically for the striatum and a reference region with negligible DAT density, such as the cerebellum.

-

Quantification: Time-activity curves are generated for the ROIs. A simplified reference tissue model (SRTM) is often used to calculate the binding potential (BPND) in the target regions.[5]

Mandatory Visualizations

Dopamine Transporter Signaling Pathway

The following diagram illustrates the role of the dopamine transporter (DAT) in the presynaptic terminal and its interaction with dopamine.

Caption: Dopamine signaling at the synapse.

Experimental Workflow for Preclinical PET Imaging

The following diagram outlines the typical workflow for a preclinical PET imaging study using [¹⁸F]FE-PE2I.

Caption: Preclinical [¹⁸F]FE-PE2I PET experimental workflow.

References

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of [18F]FE-PE2I

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a highly selective radioligand developed for positron emission tomography (PET) imaging of the dopamine transporter (DAT).[1][2][3][4] The dopamine transporter is a crucial protein in the regulation of dopamine levels in the brain, and its imaging is a key biomarker for assessing dopaminergic function, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1][3][5] This technical guide provides an in-depth overview of the pharmacokinetics, biodistribution, and experimental protocols associated with [18F]FE-PE2I, designed to be a valuable resource for researchers and professionals in the field of drug development and neuroscience. Compared to other DAT radioligands such as [11C]PE2I, [18F]FE-PE2I exhibits more favorable pharmacokinetic properties, including faster kinetics and a more advantageous metabolic profile.[3][6][7][8]

Pharmacokinetics and Metabolism

[18F]FE-PE2I demonstrates favorable in vivo kinetics, characterized by rapid brain uptake and washout.[6][7] Peak specific binding in the striatum, a region with high DAT density, is typically reached between 20 and 40 minutes post-injection.[6] The radioactive uptake in the brain corresponds to the known distribution of the dopamine transporter, with the highest concentrations observed in the striatum, followed by the midbrain and thalamus, and the lowest in the cerebellum.[1]

The metabolism of [18F]FE-PE2I has been studied in humans and non-human primates, revealing the formation of radiometabolites.[1][2] While these metabolites are present in plasma, their effect on the quantification of DAT binding potential is considered to be small, especially with imaging protocols of around 60 minutes.[1] The primary route of excretion for [18F]FE-PE2I and its metabolites is through the urine.[4][7]

Biodistribution and Dosimetry

Whole-body biodistribution studies in humans have shown that the highest initial concentration of [18F]FE-PE2I is in the liver.[4][7] Over time, the highest activity is observed in the gallbladder.[4][7] The urinary bladder receives the highest absorbed radiation dose, followed by the liver.[4][7] The effective dose for a standard administered activity of 200 MBq is approximately 4.6 mSv, which is comparable to other commonly used PET imaging agents.[4][7][9]

Quantitative Biodistribution Data

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Urinary bladder wall | 119[4][7] |

| Liver | 46[4] |

| Gallbladder wall | 34 |

| Uterus | 23 |

| Ovaries | 20 |

| Red marrow | 19 |

| Small intestine | 18 |

| Spleen | 15 |

| Pancreas | 15 |

| Lungs | 14 |

| Data compiled from human studies.[4][7] |

Quantitative In Vivo Binding Parameters

The quantification of DAT availability using [18F]FE-PE2I is often performed using reference tissue models, with the cerebellum typically serving as the reference region due to its low DAT density.[1][10] The binding potential relative to non-displaceable binding (BPND) is a common outcome measure.

[18F]FE-PE2I Binding Potential (BPND) in Human Brain Regions

| Brain Region | Healthy Controls (Mean BPND) | Parkinson's Disease Patients (Mean BPND) |

| Caudate | ~3.0 - 4.5 | Reduced |

| Putamen | ~4.0 - 6.0 | Significantly Reduced |

| Ventral Striatum | ~2.5 - 4.0 | Reduced |

| Substantia Nigra | ~0.5 - 1.0 | Reduced |

| Values are approximate and can vary based on the specific study population and methodology.[3][5][10] |

Experimental Protocols

Radiosynthesis of [18F]FE-PE2I

The synthesis of [18F]FE-PE2I is typically achieved through a one-step nucleophilic substitution reaction.[11][12]

Precursor: TsOE-PE2I (tosylate precursor) Reaction Conditions: The precursor is reacted with [18F]fluoride, often mediated by a kryptofix complex (K2.2.2), in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 140°C).[12] Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC), followed by solid-phase extraction (SPE) to yield the final product.[12] Quality Control: The radiochemical purity and specific activity of the final product are assessed using analytical HPLC and other appropriate methods. A radiochemical purity of >98% is typically achieved.[12]

Caption: Workflow for the synthesis and purification of [18F]FE-PE2I.

In Vivo PET Imaging Protocol

Subject Preparation: Subjects are typically positioned in the PET scanner to allow for imaging of the brain. Head fixation may be used to minimize motion artifacts.[12] Radiotracer Administration: A bolus injection of [18F]FE-PE2I is administered intravenously. The injected dose is typically around 185-200 MBq.[7][13] Image Acquisition: Dynamic PET scans are often acquired over a period of 60 to 90 minutes.[1][10][14] Static imaging protocols have also been validated, with acquisition windows such as 17-42 minutes post-injection.[13][15] Attenuation Correction: A low-dose computed tomography (CT) scan is performed for attenuation correction of the PET data.[13] Image Reconstruction: PET data are reconstructed using algorithms such as ordered subset expectation maximization (OSEM).[13]

Caption: Standardized workflow for in vivo [18F]FE-PE2I PET imaging.

Data Analysis: Simplified Reference Tissue Model (SRTM)

The Simplified Reference Tissue Model (SRTM) is a widely used method for the quantification of receptor binding from dynamic PET data without the need for arterial blood sampling.[1][10]

Core Principle: The model assumes that the radioligand kinetics in a reference region (devoid of specific binding) can be used to describe the non-displaceable uptake in the target region. Input Data: Time-activity curves (TACs) from the target region (e.g., striatum) and the reference region (e.g., cerebellum). Output Parameter: The primary outcome is the binding potential (BPND), which is a measure of the density of available dopamine transporters.

Caption: Logical flow of the Simplified Reference Tissue Model for DAT quantification.

Conclusion

[18F]FE-PE2I has emerged as a robust and reliable radioligand for PET imaging of the dopamine transporter. Its favorable pharmacokinetic profile, including rapid kinetics and a manageable metabolic profile, makes it a valuable tool for both research and clinical applications. The well-established methods for its synthesis, imaging, and data analysis provide a solid foundation for its use in studies investigating dopaminergic dysfunction in various neurological and psychiatric disorders. This guide provides a comprehensive overview of the key technical aspects of [18F]FE-PE2I, intended to facilitate its effective implementation in future research and drug development endeavors.

References

- 1. Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole-Body Biodistribution and Dosimetry of the Dopamine Transporter Radioligand 18F-FE-PE2I in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-Body Biodistribution and Dosimetry of the Dopamine Transporter Radioligand 18F-FE-PE2I in Human Subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Fluoroethyl-PE2I: A Technical Guide to a High-Afinity Dopamine Transporter Ligand

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemical structure, synthesis, and experimental characterization of Fluoroethyl-PE2I ([18F]FE-PE2I), a potent and selective radioligand for the dopamine transporter (DAT).

This compound, chemically known as (E)-N-(2-fluoroethyl)-2β-carbomethoxy-3β-(4-tolyl)nortropane, is a derivative of the established dopamine transporter (DAT) ligand PE2I. This compound has garnered significant attention in the neuroscience and radiopharmaceutical fields due to its high binding affinity and superior selectivity for DAT, making it an exceptional tool for in vivo imaging studies using Positron Emission Tomography (PET). This guide provides an in-depth overview of its chemical properties, synthesis, and characterization.

Chemical Structure and Properties

This compound is a tropane derivative characterized by a nortropane backbone, a 2β-carbomethoxy group, a 3β-(4-tolyl) group, and an N-fluoroethyl side chain. The presence of the fluorine-18 isotope ([18F]) allows for its use as a PET tracer.

| Property | Value |

| IUPAC Name | 2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Molecular Formula | C20H25FINO2 |

| Molecular Weight | 457.3 g/mol |

Mechanism of Action and Binding Profile

This compound functions as a high-affinity antagonist for the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. By binding to DAT, this compound blocks this reuptake process, leading to an increase in the extracellular concentration of dopamine.

The binding of this compound to DAT is characterized by high affinity and selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity is crucial for accurately imaging and quantifying DAT without significant off-target binding.

Quantitative Binding Data

| Transporter | Binding Affinity (K D ) | Reference |

| Dopamine Transporter (DAT) | 12 nM | [1] |

| Serotonin Transporter (SERT) | Very Low Affinity | [1] |

| Norepinephrine Transporter (NET) | Very Low Affinity |

Experimental Protocols

Automated Radiosynthesis of [18F]FE-PE2I

The radiosynthesis of [18F]FE-PE2I is typically performed using a one-step nucleophilic substitution reaction on a tosylated precursor, followed by purification. The following protocol is adapted for an automated synthesis module.

1. Reagents and Materials:

-

Tosylethyl-PE2I precursor

-

[18F]Fluoride

-

Kryptofix 2.2.2 (K222)

-

Potassium Carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Acetonitrile (MeCN), HPLC grade

-

Water for injection, HPLC grade

-

Ethanol, USP

-

Sterile filters (0.22 µm)

-

Automated radiosynthesis module (e.g., GE TRACERLab, Synthera®+)

-

Semi-preparative HPLC system with a C18 column

2. Procedure:

-

[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.

-

Nucleophilic Substitution: The tosylethyl-PE2I precursor (typically 1 mg) dissolved in anhydrous DMSO is added to the reaction vessel containing the dried [18F]K/K222 complex. The reaction mixture is heated to approximately 135-140°C for 2-5 minutes.

-

Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column. The fraction containing [18F]FE-PE2I is collected.

-

Formulation: The collected HPLC fraction is passed through a sterile filter into a sterile vial containing a suitable buffer (e.g., sodium phosphate buffer with approximately 6% ethanol) to yield the final injectable product.

In Vivo PET Imaging Protocol

The following is a general protocol for PET imaging of the dopamine transporter in human subjects using [18F]FE-PE2I.

1. Subject Preparation:

-

Subjects should be informed about the procedure and provide written consent.

-